![molecular formula C10H11F3N4S B2418600 (4-Trifluoromethyl-5,6,7,8-tetrahydroquinazolin-2-yl)thiourea CAS No. 318258-27-4](/img/structure/B2418600.png)
(4-Trifluoromethyl-5,6,7,8-tetrahydroquinazolin-2-yl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-Trifluoromethyl-5,6,7,8-tetrahydroquinazolin-2-yl)thiourea” is a chemical compound . It is available for purchase from various suppliers for pharmaceutical testing .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, α-Aminoamidines have been used for the synthesis of a new series of 5,6,7,8-tetrahydroquinazolines by their reaction with bis-benzylidene cyclohexanones .
Molecular Structure Analysis
The molecular formula of a similar compound, 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine, is C9H10F3N3 . The exact mass and monoisotopic mass are 217.08268182 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 .
Chemical Reactions Analysis
The reaction of α-aminoamidines with bis-benzylidene cyclohexanones has been used to synthesize a new series of 5,6,7,8-tetrahydroquinazolines . The reaction occurs in mild conditions and is characterized by excellent yields .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine, include a molecular weight of 217.19 g/mol, XLogP3-AA of 2, and a topological polar surface area of 51.8 Ų .
Applications De Recherche Scientifique
Antidiabetic Agents
(4-Trifluoromethyl-5,6,7,8-tetrahydroquinazolin-2-yl)thiourea: has been investigated as a potential intermediate in the synthesis of antidiabetic drugs. Specifically, it plays a role in the preparation of sitagliptin , a dipeptidyl peptidase-4 (DPP-4) inhibitor. Sitagliptin enhances the body’s ability to regulate blood glucose levels, making it a valuable therapeutic option for diabetes management .
Medicinal Chemistry
The presence of a partially saturated bicyclic ring and a metabolically-stable trifluoromethyl (CF3) group in this compound makes it an interesting chemotype for medicinal chemistry. Scientists have explored its derivatives as potential drug candidates in various therapeutic areas, including antidepressants, antipsychotics, antihistamines, and antioxidants .
Organic Synthesis and Methodology
The synthetic route to obtain this compound involves several steps, including the use of chlorobenzene, trifluoroacetic anhydride, and palladium/carbon catalysts. Researchers continue to explore efficient and scalable methods for its synthesis, making it a topic of interest in organic chemistry .
Mécanisme D'action
Molecular docking studies indicate that the synthesized compounds reveal high binding affinity toward some essential enzymes of Mycobacterial tuberculosis, such as dihydrofolate reductase (DHFR), pantothenate kinase (Mt PanK), and FAD-containing oxidoreductase DprE1 (Mt DprE1) . Therefore, they may be promising candidates for the molecular design and the development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus .
Propriétés
IUPAC Name |
[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N4S/c11-10(12,13)7-5-3-1-2-4-6(5)15-9(16-7)17-8(14)18/h1-4H2,(H3,14,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCBCGORKNVKAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)NC(=S)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)thiourea |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.